molecular formula C13H14N4O2 B5557849 ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate

ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate

Cat. No.: B5557849
M. Wt: 258.28 g/mol
InChI Key: FIZIKNPPKABGNC-XFXZXTDPSA-N
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Description

Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is a complex organic compound with a unique structure that includes a benzimidazole ring, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method is the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) to yield the desired cyanoacetamide derivatives . Another approach involves the use of lithium salts of ethyl cyanoacetate, which react with various substituted benzimidazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzimidazole ring and cyano group allows for strong interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler ester with similar reactivity but lacking the benzimidazole ring.

    Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl group instead of an ethyl group.

    Benzimidazole derivatives: Compounds with the benzimidazole ring but different substituents.

Uniqueness

Ethyl (2Z)-(1-amino-3-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)(cyano)ethanoate is unique due to the combination of the benzimidazole ring, amino group, and cyano group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl (2Z)-2-(1-amino-3-methylbenzimidazol-2-ylidene)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-19-13(18)9(8-14)12-16(2)10-6-4-5-7-11(10)17(12)15/h4-7H,3,15H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIKNPPKABGNC-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C2=CC=CC=C2N1N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C2=CC=CC=C2N1N)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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